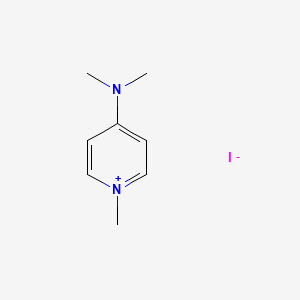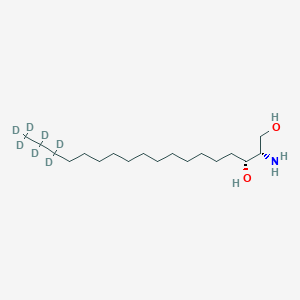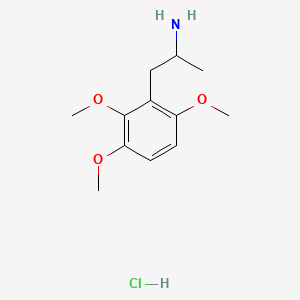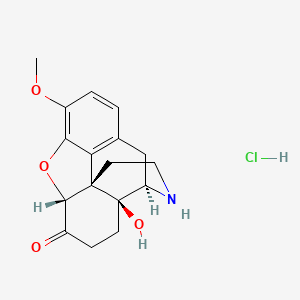![molecular formula C27H26N4O B3026274 (4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[(2S)-2-(phenylmethyl)-1-piperidinyl]-methanone CAS No. 2055172-61-5](/img/structure/B3026274.png)
(4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[(2S)-2-(phenylmethyl)-1-piperidinyl]-methanone
Vue d'ensemble
Description
The compound "(4-[1,1'-biphenyl]-4-yl-1H-1,2,3-triazol-1-yl)[(2S)-2-(phenylmethyl)-1-piperidinyl]-methanone" is a complex organic molecule that likely contains a biphenyl structure linked to a 1,2,3-triazole moiety and a piperidine ring with a methanone group. Although the specific details of this compound are not provided in the given papers, similar compounds with piperidine and triazole structures have been synthesized and studied for their potential applications in various fields, including pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related compounds involves click chemistry approaches, as seen in the synthesis of 1-(4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)-2-(4-(hydroxymethyl)-1H-1,2,3-triazol-1-yl) ethanone, which was obtained in good yield starting from 2-azido-1-(4-(6-flurobenzo[d]isooxazol-3-yl)piperidin-1-yl)ethanone . This suggests that a similar approach could be used for the synthesis of the compound , involving azide-alkyne cycloaddition reactions to form the triazole ring.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using single crystal X-ray diffraction studies. For instance, the piperidine ring in the compound [1-(2,5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime adopts a chair conformation, and the geometry around the sulfur atom is distorted tetrahedral . These findings provide insights into the possible conformation and geometry of the compound .
Chemical Reactions Analysis
While the specific chemical reactions of the compound have not been detailed in the provided papers, the presence of functional groups such as triazole and methanone suggests that it may undergo reactions typical of these moieties. For example, the triazole could participate in nucleophilic substitution reactions, and the methanone group could be involved in condensation reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been characterized using various spectroscopic techniques, including IR, NMR, and MS studies . The thermal properties have been analyzed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC), revealing stability over a certain temperature range . The electronic properties, such as the HOMO-LUMO energy gap, have been evaluated using density functional theory calculations, which also help in identifying reactive sites on the molecular surface .
Case Studies and Applications
The related compounds have been studied for their potential applications. For example, cytotoxicity evaluations have been conducted to assess the biological activity of the compounds . Additionally, molecular docking studies have been performed to understand the interactions with carrier proteins, which is crucial for determining the pharmacokinetic nature of the compounds . These studies provide a foundation for understanding the potential applications of the compound , which may include pharmaceutical development and material science applications.
Applications De Recherche Scientifique
Synthesis and Structural Characterization
- The compound has been part of studies involving the synthesis and characterization of various triazolylmethanone derivatives. For instance, novel compounds such as (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone have been synthesized and characterized through spectral methods, highlighting the importance of structural optimization and theoretical vibrational spectra analysis using density functional theory (DFT) calculations. This approach aids in understanding the equilibrium geometry, bonding features, and vibrational frequencies of similar compounds, providing a basis for further modifications and applications in different scientific fields (Shahana & Yardily, 2020).
Biological Activity
- Research has explored the synthesis and biological evaluation of triazole analogues of piperazine, which include compounds structurally related to the one . These compounds have been evaluated for their antibacterial activity against various human pathogenic bacteria. This indicates the potential of triazolylmethanone derivatives in developing new antibacterial agents, suggesting a path for exploring the biological activities of similar compounds (Nagaraj, Srinivas, & Rao, 2018).
Applications in Materials Science
- The compound's related derivatives have also been investigated for their applications in materials science, such as in the synthesis and liquid crystal properties of 1,2,3-(NH)-triazolylferrocene derivatives. These studies focus on understanding the electronic properties and structural aspects that contribute to liquid crystal behavior, which could be relevant for electronic and photonic devices. Such research underscores the compound's potential utility in developing new materials with unique electrochemical and structural properties (Zhao et al., 2013).
Advanced Synthesis Techniques
- Additionally, the compound is related to research in advanced synthesis techniques, such as the use of dipolar cycloaddition reactions to access novel triazolo[4,5-c]pyridine derivatives with potential applications in medicinal chemistry. This highlights the role of innovative synthetic methodologies in creating compounds with significant biological or chemical properties, opening new avenues for research and application in various domains (Chrovian et al., 2018).
Propriétés
IUPAC Name |
[(2S)-2-benzylpiperidin-1-yl]-[4-(4-phenylphenyl)triazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N4O/c32-27(30-18-8-7-13-25(30)19-21-9-3-1-4-10-21)31-20-26(28-29-31)24-16-14-23(15-17-24)22-11-5-2-6-12-22/h1-6,9-12,14-17,20,25H,7-8,13,18-19H2/t25-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKJMWHULJIOKPJ-VWLOTQADSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CC2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN([C@@H](C1)CC2=CC=CC=C2)C(=O)N3C=C(N=N3)C4=CC=C(C=C4)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3',6'-bis(2-propen-1-yloxy)-spiro[isobenzofuran-1(3H),9'-[9H]xanthen]-3-one](/img/structure/B3026193.png)
![2-(2-Morpholin-4-ylethyl)-5-nitrobenzo[de]isoquinoline-1,3-dione](/img/structure/B3026194.png)

![6-(2-chlorophenyl)-1-methyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-8-amine](/img/structure/B3026196.png)

![(R)-3-carboxy-N,N,N-trimethyl-2-[(1-oxoheptyl)oxy]-1-propanaminium, monochloride](/img/structure/B3026200.png)



![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2,3-bis[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]propyl ester](/img/structure/B3026207.png)
![[2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropyl] octadecanoate](/img/structure/B3026210.png)
![4Z,7Z,10Z,13Z,16Z,19Z-docosahexaenoic acid, 2-[(1-oxohexadecyl)oxy]-1-[[(1-oxohexadecyl)oxy]methyl]ethyl ester](/img/structure/B3026211.png)